2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
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Overview
Description
2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol is a Schiff base compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its structural features, which include an imine group (C=N) and a methoxy group (OCH3) attached to a phenyl ring .
Preparation Methods
The synthesis of 2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-aminophenol in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature. The product is then purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol include other Schiff bases derived from different aldehydes and amines. For example:
- 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific methoxy substitution, which can affect its electronic properties and interactions with other molecules.
Biological Activity
2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol, also known as a Schiff base, is a compound characterized by the presence of an imine linkage and methoxy groups, which significantly influence its biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N1O2, with a molecular weight of approximately 177.20 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The imine group can interact with various enzymes and receptors, leading to modulation of biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress.
- EC50 Value : The EC50 value for DPPH scavenging activity was found to be approximately 10.46 ppm, indicating a strong antioxidant capacity.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for developing therapeutic agents for inflammatory diseases.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of Schiff bases, including this compound, demonstrated significant inhibitory effects against pathogenic bacteria. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC) and observed the compound's potential as an alternative to conventional antibiotics due to increasing antibiotic resistance.
Study on Antioxidant Activity
In another investigation focused on antioxidant properties, researchers synthesized derivatives of the compound and assessed their radical scavenging abilities. The results highlighted that modifications in the structure could enhance antioxidant activity, making it a candidate for further medicinal chemistry research.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-7-4-6-12(9-13)15-10-11-5-2-3-8-14(11)16/h2-10,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUORDCAAMKGOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889-29-2 |
Source
|
Record name | ALPHA-(3-METHOXYPHENYLIMINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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